molecular formula C14H14ClN3O3 B14404666 2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide CAS No. 88369-76-0

2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide

Cat. No.: B14404666
CAS No.: 88369-76-0
M. Wt: 307.73 g/mol
InChI Key: XTYUAARBWCEWQU-UHFFFAOYSA-N
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Description

2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide is a complex organic compound that features a chloro-substituted benzamide group linked to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyridine ring, followed by the introduction of the hydroxyethyl and chloro groups. The final step involves the formation of the benzamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-hydroxyethyl)acetamide: Similar in structure but lacks the dihydropyridine ring.

    2-Chloro-N-(2-hydroxyethyl)benzamide: Similar but without the imino group and dihydropyridine ring.

Uniqueness

2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide is unique due to the presence of both the chloro-substituted benzamide and the dihydropyridine ring, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88369-76-0

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

2-chloro-N-[1-hydroxy-2-(2-hydroxyethylimino)pyridin-3-yl]benzamide

InChI

InChI=1S/C14H14ClN3O3/c15-11-5-2-1-4-10(11)14(20)17-12-6-3-8-18(21)13(12)16-7-9-19/h1-6,8,19,21H,7,9H2,(H,17,20)

InChI Key

XTYUAARBWCEWQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CN(C2=NCCO)O)Cl

Origin of Product

United States

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